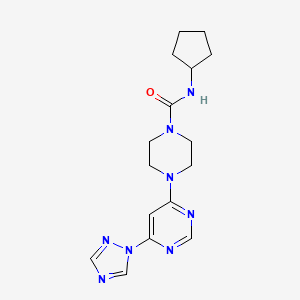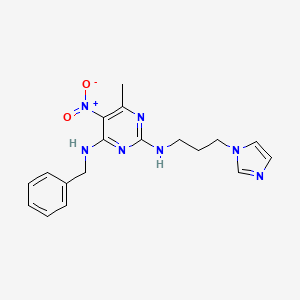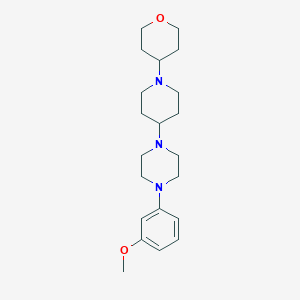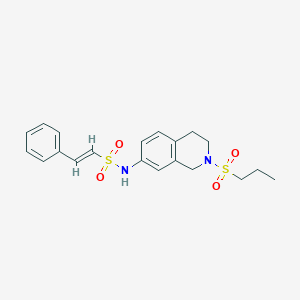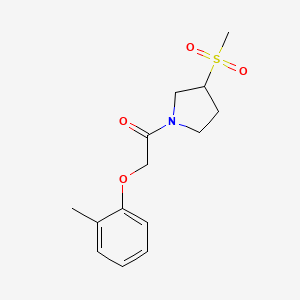
1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone, also known as MSPE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Synthesis and Catalytic Applications
1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone, although not directly mentioned in the available literature, is structurally related to compounds involved in various synthetic and catalytic processes. For instance, organometallic complexes, such as those involving magnesium and zinc supported by N,O-bidentate ligands, have been synthesized and demonstrated to catalyze the ring-opening polymerization (ROP) of ε-caprolactone (ε-CL) and l-lactide (l-LA) with high activity. These complexes highlight the potential of sulfur-containing organometallics in catalysis, particularly in polymer synthesis, which could extend to compounds like 1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone in facilitating similar or related chemical transformations (Yang Wang et al., 2012).
Photochemical Applications
Compounds containing sulfonyl groups, similar to 1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone, have been utilized in photochemical studies. For example, alkyl and aryl sulfonyl p-pyridine ethanone oximes have been identified as efficient DNA photo-cleavage agents. These compounds, upon UV irradiation, generate sulfonyloxyl radicals that effectively cleave DNA under both aerobic and anaerobic conditions. This demonstrates the potential of sulfonyl-containing compounds in photochemical applications, including phototherapy and molecular biology research (N. Andreou et al., 2016).
Synthetic Utility in Medicinal Chemistry
The synthetic versatility of compounds structurally related to 1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone is also evident in medicinal chemistry. For instance, pyrrolidine-based catalysts have been employed in asymmetric Michael addition reactions, a key step in the synthesis of γ-nitro carbonyl compounds, which are important intermediates in the production of pharmaceuticals. This highlights the role of sulfonyl and pyrrolidine containing compounds in the synthesis of bioactive molecules, suggesting that 1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone could have similar applications (Kamal N. Singh et al., 2013).
Photoinitiated Radical Reactions
The compound under discussion may find applications in photoinitiated radical reactions due to its structural features. For example, N-radical initiated cyclization involving the insertion of sulfur dioxide under photoinduced catalyst-free conditions has been demonstrated, leading to the formation of sulfonated 3,4-dihydro-2H-pyrroles. Such reactions, facilitated by compounds containing sulfonyl and pyrrolidine groups, could be exploited in the synthesis of complex heterocyclic structures, potentially applicable in materials science and pharmaceutical synthesis (R. Mao et al., 2017).
Propiedades
IUPAC Name |
2-(2-methylphenoxy)-1-(3-methylsulfonylpyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-11-5-3-4-6-13(11)19-10-14(16)15-8-7-12(9-15)20(2,17)18/h3-6,12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCDLAUIBQDXSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCC(C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

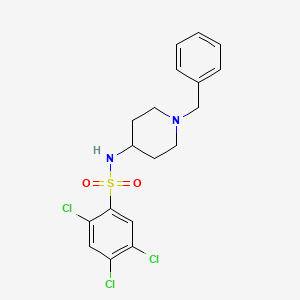
![5-(1-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-isobutylpentanamide](/img/structure/B2666283.png)

![3-(4-methoxybenzyl)-8-methyl-5-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2666288.png)
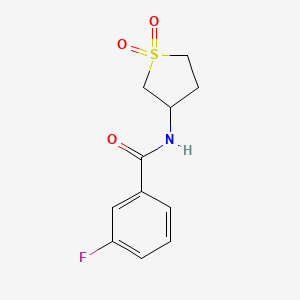
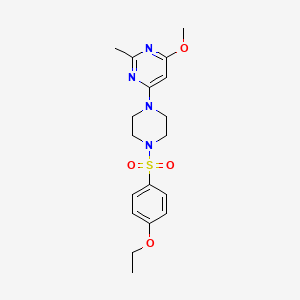
![2-[(6-Chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxylic acid methyl ester](/img/no-structure.png)

